(4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex molecule with a unique structure comprising multiple aromatic rings and heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone typically involves the following steps:
Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core is formed by the cyclization of appropriate precursors under controlled conditions, often involving the use of hydrazines and diketones.
Substitution Reactions:
Piperazine Coupling: : The piperazine ring is coupled with the triazolopyrimidine core via condensation reactions.
Final Coupling: : The final step involves coupling the (4-(tert-butyl)phenyl)methanone moiety to the triazolopyrimidine-piperazine system.
Industrial Production Methods
Industrial production methods involve optimization of the above synthetic routes to ensure high yield and purity. These methods often include:
Batch Reactors: : Used for the initial formation and coupling reactions.
Continuous Flow Reactors: : Employed to enhance reaction efficiency and scalability.
Purification Techniques: : Such as crystallization, chromatography, and recrystallization to obtain the final compound with desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be conducted using hydrogenation or metal hydrides.
Substitution: : Various substitution reactions can occur, especially on the aromatic rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and controlled acidic or basic conditions.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Reagents such as alkyl halides, aryl halides, and Lewis acids.
Major Products
The major products from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
Chemistry
The compound is utilized in the synthesis of complex organic molecules, serving as a building block for advanced materials and catalysts.
Biology
In biological research, it is investigated for its potential as a pharmacophore in drug design, particularly for its interaction with proteins and enzymes.
Medicine
Medical research explores its efficacy and safety as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. These interactions typically involve binding to proteins or enzymes, altering their activity. The pathways influenced by this compound can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4-(tert-butyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
(4-(tert-butyl)phenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
(4-(tert-butyl)phenyl)(4-(3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (4-(tert-butyl)phenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs. The presence of the ethoxy group, in particular, influences its interaction with biological targets and its overall pharmacokinetic profile.
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Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-5-36-22-12-10-21(11-13-22)34-25-23(30-31-34)24(28-18-29-25)32-14-16-33(17-15-32)26(35)19-6-8-20(9-7-19)27(2,3)4/h6-13,18H,5,14-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHOXCDHOERFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(C)(C)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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